molecular formula C7H12N2O B12293148 N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No.: B12293148
M. Wt: 140.18 g/mol
InChI Key: FZUVPMJBKAKQBZ-UHFFFAOYSA-N
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Description

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide is a compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their rigidity and stability, making them of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide typically involves the reaction of 3-aminobicyclo[1.1.1]pentane with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide stands out due to its specific acetamide functional group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N-(3-amino-1-bicyclo[1.1.1]pentanyl)acetamide

InChI

InChI=1S/C7H12N2O/c1-5(10)9-7-2-6(8,3-7)4-7/h2-4,8H2,1H3,(H,9,10)

InChI Key

FZUVPMJBKAKQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC(C1)(C2)N

Origin of Product

United States

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